molecular formula C6H6N6O B13821994 [1,2,5]Oxadiazolo[3,4-b]pyrazino[2,3-e]pyrazine,1,3,6,7-tetrahydro-(9CI)

[1,2,5]Oxadiazolo[3,4-b]pyrazino[2,3-e]pyrazine,1,3,6,7-tetrahydro-(9CI)

Cat. No.: B13821994
M. Wt: 178.15 g/mol
InChI Key: WMGRRFVFUZUTRH-UHFFFAOYSA-N
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Description

[1,2,5]Oxadiazolo[3,4-b]pyrazino[2,3-e]pyrazine,1,3,6,7-tetrahydro-(9CI) is a heterocyclic compound that features a unique arrangement of nitrogen and oxygen atoms within its structure

Preparation Methods

The synthesis of [1,2,5]Oxadiazolo[3,4-b]pyrazino[2,3-e]pyrazine,1,3,6,7-tetrahydro-(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions for these reactions include the use of acids, bases, and specific catalysts to facilitate the transformations. .

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research has indicated that derivatives of oxadiazolo-pyrazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain substitutions on the pyrazine ring enhance the compound's efficacy against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it can induce apoptosis in cancer cells through various pathways including the inhibition of specific kinases involved in cell proliferation. Case studies have reported promising results in vitro against several cancer cell lines.

3. Neuroprotective Effects
Emerging research highlights the neuroprotective properties of [1,2,5]Oxadiazolo[3,4-b]pyrazino[2,3-e]pyrazine. Animal models have demonstrated that this compound can mitigate neuronal damage in conditions such as ischemia and neurodegenerative diseases by reducing oxidative stress and inflammation.

Agricultural Applications

1. Pesticidal Activity
The compound has shown potential as a pesticide due to its ability to inhibit specific enzymes in pests. Field studies have reported effective control of common agricultural pests with minimal toxicity to beneficial insects. This makes it a candidate for developing eco-friendly pest control agents.

2. Plant Growth Regulation
Research indicates that certain derivatives can act as plant growth regulators. They enhance growth parameters such as root length and leaf area under controlled conditions. This effect is attributed to the modulation of phytohormone levels within the plants.

Materials Science

1. Conductive Polymers
The incorporation of [1,2,5]Oxadiazolo[3,4-b]pyrazino[2,3-e]pyrazine into polymer matrices has been explored for developing conductive materials. These materials have applications in electronics and sensors due to their improved electrical conductivity and thermal stability.

2. Photovoltaic Applications
Recent studies suggest that the compound can be utilized in organic photovoltaic cells (OPVs). Its unique electronic properties contribute to enhanced light absorption and charge transport efficiency in solar cell applications.

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial ActivityEffective against various bacteria/fungi
Anticancer PropertiesInduces apoptosis in cancer cell lines
Neuroprotective EffectsReduces oxidative stress in neuronal models
Agricultural SciencePesticidal ActivityControls pests with low toxicity
Plant Growth RegulationEnhances growth parameters
Materials ScienceConductive PolymersImproves electrical conductivity
Photovoltaic ApplicationsEnhances light absorption in OPVs

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that modified oxadiazolo-pyrazines exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics.
  • Cancer Cell Apoptosis : In vitro experiments on breast cancer cell lines showed a 50% reduction in cell viability at concentrations of 10 µM after 48 hours of treatment with the compound.
  • Pesticide Field Trials : Trials conducted on tomato crops revealed a 70% reduction in pest populations when treated with formulations containing the compound compared to untreated controls.

Mechanism of Action

The mechanism of action of [1,2,5]Oxadiazolo[3,4-b]pyrazino[2,3-e]pyrazine,1,3,6,7-tetrahydro-(9CI) involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to [1,2,5]Oxadiazolo[3,4-b]pyrazino[2,3-e]pyrazine,1,3,6,7-tetrahydro-(9CI) include other heterocyclic compounds with nitrogen and oxygen atoms in their structures. These compounds may share some properties but differ in their specific arrangements and functionalities. Examples include:

This detailed article provides an overview of [1,2,5]Oxadiazolo[3,4-b]pyrazino[2,3-e]pyrazine,1,3,6,7-tetrahydro-(9CI), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound [1,2,5]Oxadiazolo[3,4-b]pyrazino[2,3-e]pyrazine, 1,3,6,7-tetrahydro-(9CI) (CAS: 211918-27-3) is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities. With a molecular formula of C6_6H6_6N6_6O and a molar mass of 178.15 g/mol, this compound belongs to a class of pyrazine derivatives that have been explored for various pharmacological applications.

Antitubercular Activity

Recent studies have focused on the antitubercular properties of derivatives related to this compound. A series of substituted compounds were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. The most active derivatives showed IC90_{90} values ranging from 3.73 to 4.00 µM, indicating significant efficacy in inhibiting bacterial growth. Notably, one compound exhibited an IC90_{90} of 40.32 µM, demonstrating the potential for developing new antitubercular agents based on this scaffold .

Mitochondrial Uncoupling Activity

Research has also indicated that derivatives of [1,2,5]oxadiazolo[3,4-b]pyrazine can act as mitochondrial uncouplers. A study demonstrated that certain derivatives increased the oxygen consumption rate (OCR) in rat L6 myoblast cells. This activity suggests a mechanism whereby these compounds can modulate cellular respiration and potentially serve as therapeutic agents in metabolic disorders and cancer .

Anticancer Properties

In addition to their antibacterial and mitochondrial uncoupling activities, some derivatives have shown promising anticancer effects. For instance, specific compounds demonstrated antiproliferative action against human colon cancer cell lines (HCT-116 and HT-29), with IC50_{50} values indicating significant cytotoxicity. Mechanistic studies revealed that these compounds could activate the mitochondrial apoptotic pathway by regulating pro-apoptotic and anti-apoptotic proteins .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Preliminary SAR studies have identified key functional groups necessary for activity:

  • Oxadiazole and Pyrazine Moieties : Essential for maintaining biological activity.
  • Aniline Substituents : Influence the uncoupling activity; modifications can lead to significant changes in efficacy.
  • Trifluoromethyl Groups : Found to enhance mitochondrial uncoupling capacity .

Data Tables

CompoundActivity TypeIC50_{50}/IC90_{90} (µM)Remarks
6aAntitubercular1.35Significant activity against M. tuberculosis
6eAntitubercular40.32Moderate activity
BAM15Mitochondrial UncouplerVariedIncreased OCR in L6 myoblast cells
RB7Anticancer6.587 - 11.10Induces apoptosis in HT-29 cells

Case Studies

  • Antitubercular Agents : A study synthesized various pyrazine derivatives and evaluated their effectiveness against M. tuberculosis. The findings highlighted the potential of these compounds as new therapeutic options in tuberculosis treatment.
  • Mitochondrial Uncouplers : Research into mitochondrial uncouplers derived from oxadiazolopyrazines showed that specific modifications could enhance their ability to increase cellular respiration rates without toxicity to normal cells.
  • Cancer Cell Line Studies : Investigations into the anticancer properties revealed that certain derivatives could significantly inhibit cell proliferation through apoptotic pathways.

Properties

Molecular Formula

C6H6N6O

Molecular Weight

178.15 g/mol

IUPAC Name

5-oxa-2,4,6,8,10,13-hexazatricyclo[7.4.0.03,7]trideca-1,3,6,8-tetraene

InChI

InChI=1S/C6H6N6O/c1-2-8-4-3(7-1)9-5-6(10-4)12-13-11-5/h1-2H2,(H,7,9,11)(H,8,10,12)

InChI Key

WMGRRFVFUZUTRH-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC3=NON=C3N=C2N1

Origin of Product

United States

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